8-Chloro-3-methoxy-1,5-naphthyridine
Overview
Description
8-Chloro-3-methoxy-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the class of 1,5-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 3rd position on the naphthyridine ring .
Mechanism of Action
Target of Action
Naphthyridines, the class of compounds to which 8-chloro-3-methoxy-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities .
Mode of Action
Naphthyridines, in general, interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines, in general, are known to have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Such factors can significantly impact the action of naphthyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-methoxy-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-nitropyridine with phosphorus oxychloride (POCl3) to form the desired naphthyridine ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids for Suzuki-Miyaura reactions.
Major Products Formed
Substitution: Formation of 8-substituted derivatives with various functional groups.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of dihydronaphthyridines.
Cross-Coupling: Formation of biaryl or heteroaryl derivatives.
Scientific Research Applications
8-Chloro-3-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as anticancer, anti-inflammatory, and antiviral properties.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for optoelectronic applications.
Chemical Biology: The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,5-naphthyridine: Lacks the chlorine atom at the 8th position, resulting in different reactivity and biological activity.
8-Chloro-1,5-naphthyridine: Lacks the methoxy group at the 3rd position, affecting its chemical properties and applications.
1,5-Naphthyridine: The parent compound without any substituents, used as a core structure for various derivatives.
Uniqueness
8-Chloro-3-methoxy-1,5-naphthyridine is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical reactivity and biological activity. These substituents allow for specific interactions with biological targets and enable the synthesis of diverse derivatives with potential therapeutic applications .
Properties
IUPAC Name |
8-chloro-3-methoxy-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELGGXLWDUMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731983 | |
Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952059-69-7 | |
Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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